Fluorescein (sodium salt) Fluorescein (sodium salt)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13581368
InChI: InChI=1S/C20H12O5.2Na.2H2O/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;;;/h1-10,21-22H;;;2*1H2/q;2*+1;;/p-2
SMILES: C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].O.O.[Na+].[Na+]
Molecular Formula: C20H14Na2O7
Molecular Weight: 412.3 g/mol

Fluorescein (sodium salt)

CAS No.:

Cat. No.: VC13581368

Molecular Formula: C20H14Na2O7

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

Fluorescein (sodium salt) -

Specification

Molecular Formula C20H14Na2O7
Molecular Weight 412.3 g/mol
IUPAC Name disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dihydrate
Standard InChI InChI=1S/C20H12O5.2Na.2H2O/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;;;/h1-10,21-22H;;;2*1H2/q;2*+1;;/p-2
Standard InChI Key UCZHABLJUKPBIE-UHFFFAOYSA-L
SMILES C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].O.O.[Na+].[Na+]
Canonical SMILES C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].O.O.[Na+].[Na+]

Introduction

Chemical and Physical Properties

Structural Characteristics

Fluorescein sodium salt belongs to the xanthene dye family, featuring a spiro[isobenzofuran-1(3H),9'-[9H]xanthene] backbone with two sodium ions neutralizing the phenolic oxygen charges. The planar aromatic structure facilitates π-π stacking interactions, while the ionized phenolic groups enhance aqueous solubility. X-ray crystallography reveals a dihedral angle of 87° between the xanthene and benzofuran rings, creating a rigid conjugated system responsible for its strong fluorescence quantum yield (Φ ≈ 0.95 in alkaline solutions) .

Physicochemical Parameters

The compound demonstrates distinct physical and chemical behaviors across different environments:

PropertyValueConditions
Melting Point320°C (decomposition)DSC analysis
Density0.579 g/cm³20°C
Water Solubility500 g/L20°C, pH 8.3
pKa Values2.2, 4.4, 6.7Aqueous solution, 25°C
λ<sub>max</sub>491 nm (absorption)Phosphate buffer, pH 7.4
Fluorescence Emission514–521 nmBlue light excitation
Vapor Pressure2.133 hPa25°C
LogP (Octanol-Water)0.34Predicted

Data compiled from .

The pH-dependent fluorescence arises from prototropic equilibria: the dianionic form (pH > 6.4) exhibits strong green fluorescence, while the monoanionic (pH 4.0–6.4) and neutral forms (pH < 4.0) show reduced emission . This property enables its use as a pH indicator in microenvironments.

Synthesis and Industrial Production

Conventional Synthesis Route

The industrial synthesis follows von Baeyer's original method with modern optimizations:

  • Condensation: Resorcinol (7 moles) and phthalic anhydride (5 moles) react at 195–200°C under nitrogen atmosphere for 8–12 hours.

  • Purification: The crude product undergoes sequential washes with dilute HCl (1M) and ethanol to remove unreacted precursors.

  • Salt Formation: Neutralization with sodium hydroxide (2 equivalents) yields the disodium salt.

  • Crystallization: Recrystallization from hot water produces pharmaceutical-grade material (>99% purity) .

Advanced Manufacturing Techniques

Recent advancements include:

  • Microwave-Assisted Synthesis: Reduces reaction time to 45 minutes with 92% yield by enhancing molecular collisions .

  • Continuous Flow Reactors: Improve thermal control and scalability for bulk production (≥500 kg/batch).

  • Green Chemistry Approaches: Utilize ionic liquids as recyclable solvents, reducing wastewater generation by 40% .

Medical and Diagnostic Applications

Ophthalmological Uses

Fluorescein sodium salt revolutionized ocular diagnostics through three primary mechanisms:

  • Corneal Epithelium Assessment:
    The dye selectively stains corneal stroma where epithelial cells are damaged, enabling detection of abrasions, ulcers, and foreign bodies. A 1% solution applied via sterile strips provides rapid visualization under cobalt blue light .

  • Fundus Angiography:
    Intravenous injection (500 mg in 5 mL) allows real-time visualization of retinal and choroidal circulation. Extravasation patterns identify diabetic retinopathy (84% sensitivity), macular edema, and vascular occlusions .

  • Tear Film Dynamics:
    Quantitative fluorophotometry measures tear turnover rates (normal: 1.2–1.5 μL/min) and breakup time (≥10 seconds) for dry eye syndrome diagnosis .

Systemic Diagnostic Applications

  • Lymphatic Mapping: 2.5% solutions track sentinel lymph nodes in oncology (detection rate: 97.3% for breast cancer) .

  • Cerebrospinal Fluid Leaks: Intrathecal administration (10 mg) localizes dural defects with 89% accuracy in rhinorrhea cases .

Industrial and Environmental Applications

Hydrological Tracers

Regulatory agencies approve fluorescein sodium salt for:

  • Groundwater Studies: Detects subsurface flow paths at concentrations as low as 10 ppb .

  • Sewage System Analysis: 20 kg doses map wastewater infiltration into aquifers over 15 km distances .

Advanced Material Science

  • Photocatalytic Systems: Enhances hydrogen evolution rates (12.8 mmol/g/h) in MoS<sub>2</sub>-based catalysts through electron transfer mediation .

  • Nanolithography: Serves as a photoacid generator in 193 nm photoresists, achieving 22 nm line resolutions .

SpeciesRouteLD<sub>50</sub>Critical Effects
MouseIntravenous600 mg/kgCardiac arrhythmias
RatOral6,700 mg/kgGastrointestinal irritation
RabbitDermal>2,000 mg/kgMild erythema

Data from .

Chronic Exposure Risks

  • Reproductive Toxicity: NOAEL established at 500 mg/kg/day in rat teratogenicity studies .

  • Mutagenicity: Negative in Ames tests but shows clastogenicity at chromosomal aberration assays (≥1,000 μg/mL) .

  • Ocular Retention: 0.003% residual dye in lens epithelium observed 72 hours post-application .

Recent Technological Innovations

Nanoparticle Conjugates

Gold-fluorescein nanocomposites (20 nm diameter) achieve dual-modal imaging with:

  • CT Contrast Enhancement: 450 Hounsfield units at 1 mg Au/mL.

  • Fluorescence-Guided Surgery: Tumor-to-background ratio of 8.3 in murine models .

Quantum Yield Optimization

Encapsulation in β-cyclodextrin increases fluorescence intensity by 230% through restricted molecular rotation, enabling single-molecule detection at 10<sup>−12</sup> M concentrations .

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